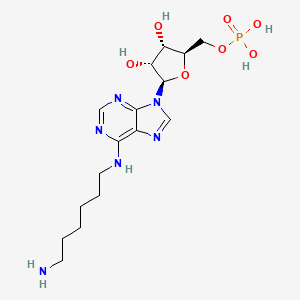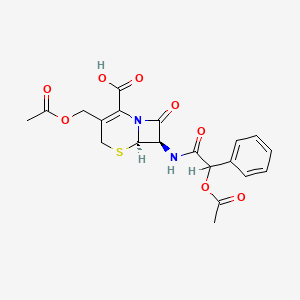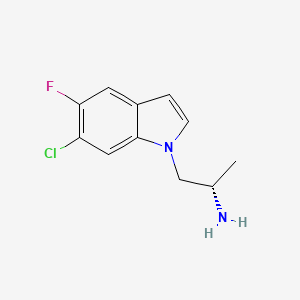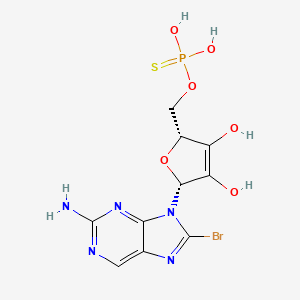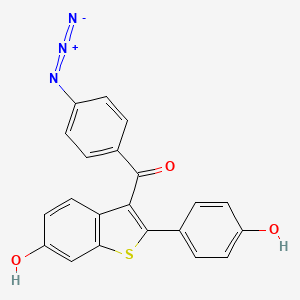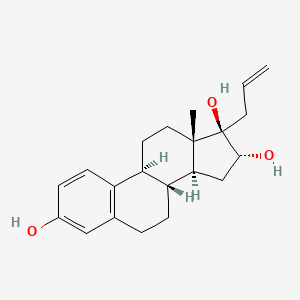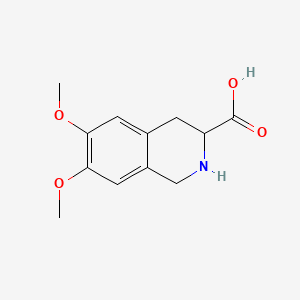
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
概要
説明
Synthesis Analysis
The synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been achieved through various methods. Directed (R)- or (S)-selective dynamic kinetic enzymatic hydrolysis of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic esters has been employed, using CAL-B- or subtilisin Carlsberg-catalyzed enantioselective hydrolysis, resulting in high enantiopurity and good yields (Paál et al., 2008). Additionally, a diastereoselective approach utilizing a combination of the Petasis synthesis of amino acids and the Pomeranz–Fritsch–Bobbitt synthesis has also been documented, providing the compound with high enantiomeric excess (Bułyszko et al., 2015).
Molecular Structure Analysis
The molecular structure of this compound is central to its chemical characteristics, where stereospecific synthesis and resolution have led to the identification of its optical antipodes. The crystal structure of the R-hydrochloride salt form has been determined, highlighting the importance of stereochemistry in its biological activity (Mondeshka et al., 1992).
Chemical Reactions and Properties
Chemical reactions involving this compound showcase its versatility. Its synthesis involves steps such as acylation, the Bischler-Napieralski reaction, and reduction, followed by salt formation. These processes demonstrate the compound's reactivity and the ability to undergo structural modifications to enhance its properties (Xi, 2011).
Physical Properties Analysis
The physical properties of this compound, such as solubility and crystallinity, are influenced by its molecular structure and synthesis method. Although specific studies focusing solely on the physical properties were not highlighted, they are inferred through synthesis and structural analyses.
Chemical Properties Analysis
The chemical properties, including reactivity and functional group transformations, are delineated through its synthetic routes. The compound's ability to undergo various chemical reactions, forming new derivatives and exhibiting different biological activities, underscores its chemical versatility. The synthesis of new substituted acetamide derivatives highlights its capacity for chemical modification, expanding its utility in medicinal chemistry (Aghekyan & Panosyan, 2016).
科学的研究の応用
Enantioselective Synthesis
- Directed (R)- or (S)-Selective Dynamic Kinetic Enzymatic Hydrolysis : The first synthesis of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was accomplished through dynamic kinetic resolution. These products were obtained with high enantiopurity and good yields, showcasing the potential for precise stereoselective synthesis in pharmaceutical applications (Paál et al., 2008).
Diastereoselective Approach
- Synthesis of (+)‐6,7‐Dimethoxy‐1,2,3,4‐tetrahydroisoquinoline‐1‐carboxylic Acid : A diastereoselective synthesis of this compound was achieved, controlled by chiral aminoacetaldehyde acetals, highlighting its potential in the creation of stereochemically complex molecules for therapeutic purposes (Bułyszko et al., 2015).
Novel Derivatives Synthesis
- Substituted Acetamide Derivatives Synthesis : The reaction of ethyl 6′,7′-dimethoxy-3′Н-spiro[isoquinoline-1,4′-cyclopentane]-1′-carboxylate led to the creation of new dihydroisoquinoline carboxamides. This research opens pathways for developing unique molecular structures with potential pharmacological applications (Aghekyan & Panosyan, 2016).
Anticancer Potential
- Antiproliferative Effects in Hepatocellular Carcinoma : This compound demonstrated protective action on liver tissues and showed promise as an antiproliferative agent in hepatocellular carcinoma, suggesting its potential use in cancer therapy (Kumar et al., 2017).
Alkaloid Synthesis
- Enantioselective Synthesis of Alkaloids : The compound's use in the quantitative deprotonation and alkylation processes facilitated the preparation of various alkaloids, demonstrating its versatility in synthesizing complex natural compounds (Blank & Opatz, 2011).
Local Anesthetic Activity
- Evaluation of Local Anesthetic Activity : A study found that 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines showed high local anesthetic activity, indicating potential applications in anesthesia and pain management (Azamatov et al., 2023).
作用機序
Target of Action
Similar compounds have been evaluated as potent inhibitors of the influenza virus polymerase acidic (pa) endonuclease domain .
Mode of Action
It is known that similar compounds interact with their targets, leading to inhibition of the target’s function .
Biochemical Pathways
Similar compounds have been shown to inhibit the influenza virus polymerase acidic (pa) endonuclease domain, which plays a crucial role in the replication of the influenza virus .
Pharmacokinetics
It is known that similar compounds have good plasma drug concentration after oral administration .
Result of Action
Similar compounds have been shown to have antiproliferative effects, indicating that they may inhibit the growth of cells .
Action Environment
It is known that similar compounds have been synthesized and evaluated under various conditions .
生化学分析
Biochemical Properties
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines . This inhibition can lead to increased levels of neurotransmitters such as dopamine, which has implications for neurological conditions like Parkinson’s disease. Additionally, this compound has been found to interact with influenza virus polymerase acidic (PA) endonuclease, inhibiting its activity and thus exhibiting potential anti-viral properties .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to exert antiproliferative effects on hepatocellular carcinoma cells, indicating its potential as an anti-cancer agent . This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to reduced cell proliferation and increased cell death in cancer cells . Furthermore, it affects cellular metabolism by altering the levels of various metabolites, as evidenced by NMR-based metabolic studies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, inhibiting their activity. For instance, its interaction with COMT involves binding to the active site of the enzyme, preventing the methylation of catecholamines . This compound also affects gene expression by modulating transcription factors and signaling pathways involved in cell proliferation and apoptosis . Additionally, it has been shown to inhibit the activity of influenza virus PA endonuclease by binding to its active site, thereby preventing viral replication .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under acidic or basic conditions . Long-term studies have shown that its antiproliferative effects on cancer cells persist over extended periods, indicating its potential for sustained therapeutic applications . Its stability and efficacy can be influenced by factors such as temperature, pH, and exposure to light .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, it has been shown to exhibit significant antiproliferative and anti-inflammatory effects without causing toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering the levels of key metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to be transported into hepatocytes via organic anion transporting polypeptides (OATPs) . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity . The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. It has been observed to localize primarily in the cytoplasm and mitochondria of cells . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments . The presence of this compound in the mitochondria can influence mitochondrial function, including energy production and apoptosis .
特性
IUPAC Name |
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-16-10-4-7-3-9(12(14)15)13-6-8(7)5-11(10)17-2/h4-5,9,13H,3,6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYXEHBJIMGDEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CNC(CC2=C1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390278 | |
| Record name | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76824-86-7 | |
| Record name | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Q & A
Q1: What is the mechanism of action of M1 against hepatic carcinoma cells?
A1: Research suggests that M1 exerts its antiproliferative effect by inducing apoptosis in hepatic carcinoma cells. Molecular modeling studies indicate a strong binding affinity of M1 to caspase-8 []. Furthermore, in vitro studies using the human hepatic carcinoma cell line (Huh-7) demonstrated that M1 treatment inhibited caspase-8 enzyme activity, a key step in the apoptotic cascade [].
Q2: What is the efficacy of M1 against hepatic carcinoma cells in vitro?
A2: In vitro studies using the MTT assay revealed that M1 exhibits potent antiproliferative activity against Huh-7 cells with a half-maximal effective concentration (EC50) of 13.97 μM []. This finding suggests that M1 effectively inhibits the growth and proliferation of these cancer cells at micromolar concentrations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

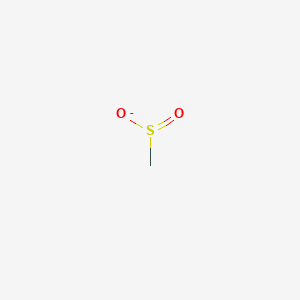
![1-(1-azepanyl)-2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)thio]ethanone](/img/structure/B1228634.png)
![1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-[(2-pyridinylthio)methyl]-4-triazolecarboxylic acid propan-2-yl ester](/img/structure/B1228635.png)
![N-[3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B1228636.png)
![(2S,3S,4S,5S)-2-(5-Amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1228640.png)
